
Lithium(1+)4-chloro-6-methylpyridazine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+)4-chloro-6-methylpyridazine-3-carboxylate is a chemical compound with the molecular formula C6H4ClLiN2O2 and a molecular weight of 178.50 g/mol . This compound is primarily used for research purposes and is not intended for human use . It is a lithium salt derivative of pyridazine, a heterocyclic compound containing nitrogen atoms.
准备方法
The preparation of Lithium(1+)4-chloro-6-methylpyridazine-3-carboxylate involves the synthesis of the pyridazine ring followed by the introduction of the lithium salt. The synthetic route typically includes the following steps:
Synthesis of 4-chloro-6-methylpyridazine-3-carboxylic acid: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Formation of the lithium salt: The carboxylic acid group is then neutralized with lithium hydroxide or lithium carbonate to form the lithium salt.
化学反应分析
Lithium(1+)4-chloro-6-methylpyridazine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Lithium(1+)4-chloro-6-methylpyridazine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.
Biology: The compound can be used in studies involving lithium’s effects on biological systems, particularly in the context of its interaction with enzymes and receptors.
作用机制
The mechanism of action of Lithium(1+)4-chloro-6-methylpyridazine-3-carboxylate involves its interaction with various molecular targets. Lithium ions are known to inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase-3 (GSK-3), which play roles in cellular signaling pathways . These interactions can lead to changes in cellular processes, including neuroprotection, anti-inflammatory effects, and modulation of neurotransmitter release .
相似化合物的比较
Lithium(1+)4-chloro-6-methylpyridazine-3-carboxylate can be compared with other lithium salts and pyridazine derivatives:
Lithium Carbonate: Commonly used in the treatment of bipolar disorder, it shares the lithium ion but differs in its anionic component.
4-chloro-6-methylpyridazine-3-carboxylic acid: The precursor to the lithium salt, it lacks the lithium ion and has different chemical properties.
Other Pyridazine Derivatives: Compounds such as pyridazinone derivatives have different substituents and can exhibit varied biological activities.
The uniqueness of this compound lies in its specific combination of the lithium ion with the pyridazine ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C6H4ClLiN2O2 |
|---|---|
分子量 |
178.5 g/mol |
IUPAC 名称 |
lithium;4-chloro-6-methylpyridazine-3-carboxylate |
InChI |
InChI=1S/C6H5ClN2O2.Li/c1-3-2-4(7)5(6(10)11)9-8-3;/h2H,1H3,(H,10,11);/q;+1/p-1 |
InChI 键 |
JTALLEVVLXCYFG-UHFFFAOYSA-M |
规范 SMILES |
[Li+].CC1=CC(=C(N=N1)C(=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Azaspiro[3.3]heptane-6-carboxamide,trifluoroaceticacid](/img/structure/B13561745.png)
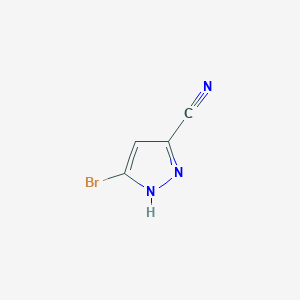
![4-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13561760.png)
![(3-Methylbicyclo[1.1.1]pentan-1-YL)methyl 4-methylbenzenesulfonate](/img/structure/B13561763.png)


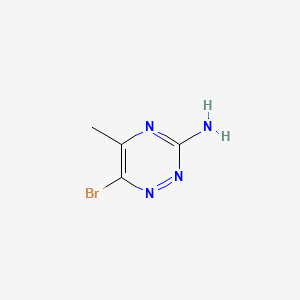
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate](/img/structure/B13561779.png)
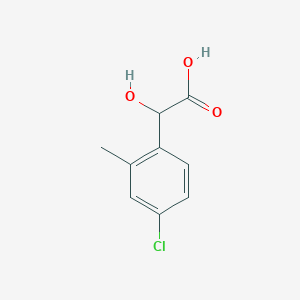
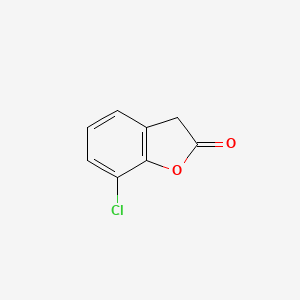
![3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13561814.png)
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B13561823.png)
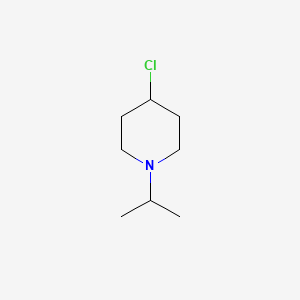
![N-[4-chloro-3-(trifluoromethyl)phenyl]-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B13561842.png)
